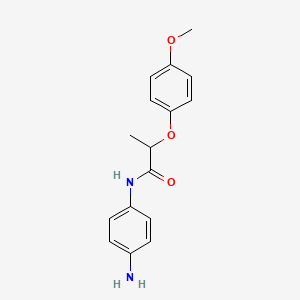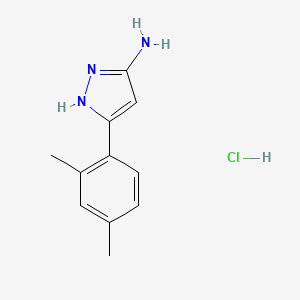
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride, also known as DMPPAH, is a key component of many lab experiments and research studies. It is a white crystalline powder with a molecular weight of 203.7 g/mol. DMPPAH is a derivative of pyrazolone, a heterocyclic compound with a five-membered ring composed of three carbon atoms and two nitrogen atoms. It is a versatile compound that is used in a variety of applications, including drug synthesis, biochemistry, and pharmacology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride can be achieved through a multi-step synthesis pathway involving the reaction of several starting materials.
Starting Materials
2,4-dimethylbenzaldehyde, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, ethanol
Reaction
Step 1: Condensation of 2,4-dimethylbenzaldehyde and hydrazine hydrate to form 2,4-dimethylphenylhydrazine, Step 2: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to yield 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one, Step 3: Reduction of 5-(2,4-Dimethyl-phenyl)-2,4-dihydro-3H-pyrazol-3-one with sodium borohydride to form 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine, Step 4: Formation of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride through the reaction of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine with hydrochloric acid in ethanol
作用机制
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. When 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is present, MAO binds to it and catalyzes the oxidation of the substrate, releasing hydrogen peroxide and an aldehyde as byproducts. The aldehyde is then further metabolized by aldehyde dehydrogenase into an inactive form.
生化和生理效应
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, as it can reduce the neurotoxicity of certain drugs and protect against neurodegenerative diseases. Additionally, it has been shown to have anticonvulsant and antidepressant-like effects in animal models.
实验室实验的优点和局限性
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and its synthesis process is straightforward. Additionally, it has a wide range of applications, making it a versatile compound for research. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to work with. Additionally, it is toxic in high concentrations, so it must be handled with care.
未来方向
There are several potential future directions for research on 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride. One potential direction is to further explore its biochemical and physiological effects, in particular its neuroprotective and neurodegenerative properties. Additionally, further research could be done on its potential applications in drug synthesis and pharmacology. Finally, research could be done to explore the potential of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride as an anticancer agent.
科学研究应用
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It is also used as a reagent in the synthesis of pharmaceuticals, such as tricyclic antidepressants and antipsychotics. Additionally, it is used as a biochemical probe to study the structure and function of various enzymes.
属性
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXIWXFGCGPDPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

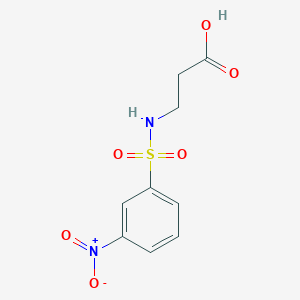
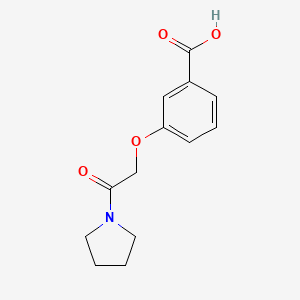
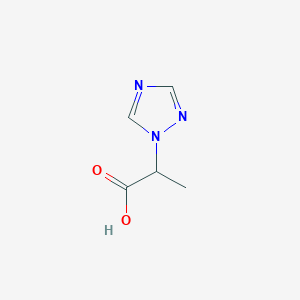
![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)
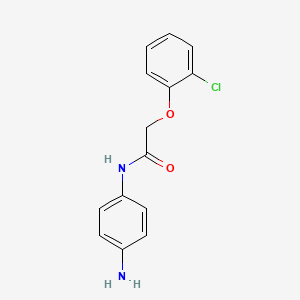
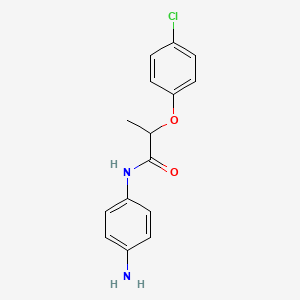
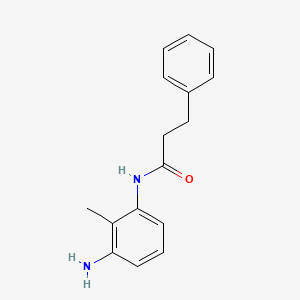
![4-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1317931.png)
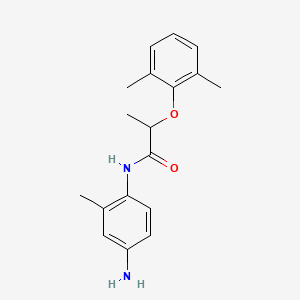
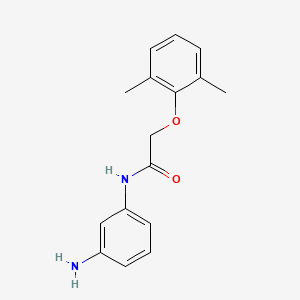

![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
